Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester
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Overview
Description
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester typically involves the reaction of 6-chloro-2-nitro-3-pyridine methanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
6-chloro-2-nitro-3-pyridine methanol+ethyl chloroformate→Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Amino derivatives of the pyridine ring.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The nitro and chlorine substituents on the pyridine ring play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, methyl ester
- Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, propyl ester
- Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, butyl ester
Uniqueness
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The ethyl ester variant may exhibit different pharmacokinetic properties compared to its methyl, propyl, and butyl counterparts, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
ethyl N-[(6-chloro-2-nitropyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O4/c1-2-17-9(14)11-5-6-3-4-7(10)12-8(6)13(15)16/h3-4H,2,5H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVSZUDTCOQLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=C(N=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00754834 |
Source
|
Record name | Ethyl [(6-chloro-2-nitropyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00754834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89660-17-3 |
Source
|
Record name | Ethyl [(6-chloro-2-nitropyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00754834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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